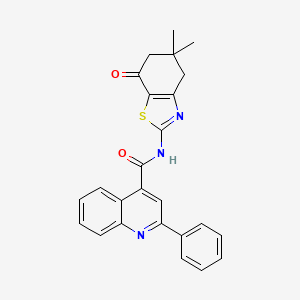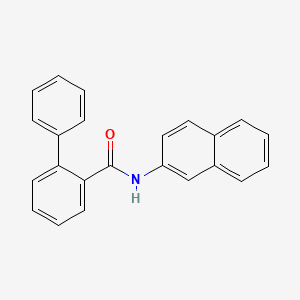![molecular formula C15H12ClFN2O3S B3539056 3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide](/img/structure/B3539056.png)
3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide
概要
説明
3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide is an organic compound with the molecular formula C15H12ClFN2O3S It is characterized by the presence of a sulfanyl group attached to a chloronitrophenyl ring and a fluorophenyl group attached to a propanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Chloronitrophenyl Intermediate: The starting material, 2-chloro-4-nitrophenol, is reacted with a suitable thiol reagent to introduce the sulfanyl group. This reaction is usually carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.
Coupling with Fluorophenyl Propanamide: The intermediate is then coupled with 4-fluorophenyl propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
科学的研究の応用
3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)-1-(4-fluorophenyl)-1-methylurea
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 4-Chloro-2-nitrophenol
Uniqueness
3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl group, in particular, provides unique opportunities for further chemical modifications and applications.
特性
IUPAC Name |
3-(2-chloro-4-nitrophenyl)sulfanyl-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-13-9-12(19(21)22)5-6-14(13)23-8-7-15(20)18-11-3-1-10(17)2-4-11/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXOYHZWSWCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B3538977.png)
![dimethyl 4-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538982.png)
![2-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538994.png)

![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3539004.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B3539013.png)
![(5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B3539017.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3539029.png)
![N-(2-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3539042.png)

![N-(5-bromo-8-quinolinyl)-3-[(2-chloro-4-nitrophenyl)thio]propanamide](/img/structure/B3539044.png)
![N-benzyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3539047.png)
![3-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzaldehyde](/img/structure/B3539048.png)
![methyl (2,6-dichloro-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B3539055.png)
